3-[3-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one
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Overview
Description
3-[3-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one is a complex organic compound that features a unique combination of triazole, azetidine, and benzotriazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one typically involves multi-step organic synthesis. The process begins with the preparation of 3,5-dimethyl-1,2,4-triazole, which is then reacted with azetidine under specific conditions to form the intermediate. This intermediate is further reacted with benzotriazinone derivatives to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
Chemistry
In chemistry, 3-[3-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential. It may serve as a lead compound for developing new drugs with specific biological activities.
Industry
In industry, the compound’s unique properties make it suitable for applications in materials science. It can be used in the development of advanced materials with specific functionalities, such as sensors, catalysts, and polymers.
Mechanism of Action
The mechanism of action of 3-[3-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. The triazole and benzotriazinone moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-3-oxopropyl]-1,2,4-triazine
- 3-[3-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-3-oxopropyl]-1,2,3-triazole
Uniqueness
Compared to similar compounds, 3-[3-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one stands out due to its unique combination of functional groups. The presence of both triazole and benzotriazinone moieties provides distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets highlights its potential as a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-[3-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-11-18-12(2)24(20-11)13-9-22(10-13)16(25)7-8-23-17(26)14-5-3-4-6-15(14)19-21-23/h3-6,13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFXEHKHVRIKRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C2CN(C2)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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